扁蓄 E 23-乙酸酯

描述

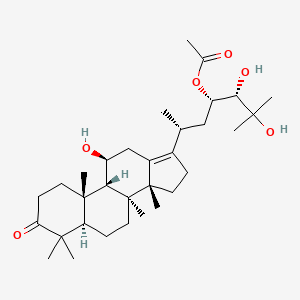

Alisol E 23-acetate is one of the natural compounds isolated from the less polar fraction of Chinese Alismatis Rhizoma, which is the dried rhizome of the aquatic plant Alisma orientale. This compound is a protostane-type triterpene, a class of chemical compounds known for various biological activities. It was discovered alongside other similar compounds, alisols F and G, and is chemically related to other known triterpenes such as alisols A and A 24-acetate .

Synthesis Analysis

The synthesis of alisol E 23-acetate was not directly described in the provided papers. However, it was isolated along with other triterpenes and sesquiterpenes from Alismatis Rhizoma. The absolute stereostructures of alisol E 23-acetate and its related compounds were determined using chemical correlations and physicochemical evidence, including the modified Mosher's method .

Molecular Structure Analysis

The molecular structure of alisol E 23-acetate was elucidated through chemical and physicochemical methods. Although the specific details of the X-ray crystallography are not provided for alisol E 23-acetate, similar analysis was performed on alisol A (23, 24)-acetonide 11-monobromoacetate, which helped establish the molecular structure of related compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving alisol E 23-acetate. However, the compound's biological activity suggests that it may interact with various molecular pathways in the body. For instance, related compounds such as alisol B 23-acetate have been shown to induce autophagy and apoptosis in human renal proximal tubular cells by affecting the PI3K/Akt/mTOR signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of alisol E 23-acetate are not explicitly detailed in the provided papers. However, the compound's solubility and stability would have been considered during its isolation and structural analysis . Additionally, the pharmacokinetic properties of related compounds, such as alisol A and alisol B 23-acetate, have been studied using UFLC-MS/MS methods, which could provide insights into the behavior of alisol E 23-acetate in biological systems .

Relevant Case Studies

Alisol E 23-acetate has not been the direct subject of the case studies in the provided papers. However, studies on related compounds have shown significant biological effects. For example, alisol B 23-acetate has been studied for its nephrotoxic effects in human renal proximal tubular cells and its potential to induce apoptosis through autophagy . Another study demonstrated the cholesterol-lowering effects of alisol acetates, including alisol B 23-acetate, by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism . These findings suggest that alisol E 23-acetate may have similar biological activities and potential therapeutic applications.

科学研究应用

结构转化研究

扁蓄 A 24-乙酸酯与扁蓄 E 23-乙酸酯密切相关,是从中药泽泻中分离出的三萜化合物。研究发现,扁蓄 A 24-乙酸酯在溶剂中不稳定,在特定条件下转化为扁蓄 A 23-乙酸酯和扁蓄 A。这种转化在质子溶剂中比非质子溶剂中更快。这些化合物之间的结构转化最早在这项研究中得到报道,为它们在不同环境中的稳定性和行为提供了重要的见解 (Makabel 等人,2008)。

抗菌作用

扁蓄 Q 23-乙酸酯与其他萜烯一起从泽泻中分离,并对其抗菌作用进行了评估。研究发现,这些化合物,特别是扁蓄 B 23-乙酸酯,对几种抗生素耐药菌株表现出有效的抗菌活性,使其可能可用于开发新的抗菌剂 (洪光金等人,2012)。

降胆固醇作用

扁蓄乙酸酯,包括扁蓄 B 23-乙酸酯和扁蓄 A 24-乙酸酯,已被证明可以降低高脂血症小鼠的总胆固醇、甘油三酯和低密度脂蛋白胆固醇,同时升高高密度脂蛋白胆固醇水平。它们以剂量依赖性方式抑制 HMG-CoA 还原酶的活性,HMG-CoA 还原酶是胆固醇代谢中的关键酶。这表明它们在管理高脂血症中具有潜在用途 (徐飞等人,2016)。

抗补体活性

原白桦三萜,包括扁蓄 B 23-乙酸酯,已被研究其抗补体活性,这对于免疫系统调节非常重要。这些化合物对补体系统表现出抑制作用,表明它们在补体激活起作用的疾病中作为治疗剂的潜力 (李相明等人,2003)。

在模拟体内条件下的稳定性

研究了扁蓄 B 23-乙酸酯和扁蓄 A 24-乙酸酯在模拟体内条件下的稳定性,发现这些化合物在模拟胃部条件下不稳定,会迅速转化。这一发现对于了解这些化合物在生物系统中的行为和开发药物制剂至关重要 (Jun C.,2011)。

作用机制

Target of Action

Alisol E 23-acetate, a natural triterpenoid, has been found to interact with several protein targets. The primary targets include the farnesoid X receptor (FXR) , soluble epoxide hydrolase , and other enzymes such as AMPK, HCE-2 . These targets play crucial roles in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

Alisol E 23-acetate interacts with its targets to induce changes in cellular processes. For instance, it activates the FXR , leading to downstream effects that contribute to its pharmacological properties . It also inhibits the activity of soluble epoxide hydrolase . The specific interactions between Alisol E 23-acetate and these targets are still under investigation.

Biochemical Pathways

Alisol E 23-acetate affects several biochemical pathways. Its activation of FXR leads to changes in gene expression, affecting pathways related to lipid metabolism, inflammation, and fibrosis . It also influences the TLR4-NOX1/ROS signaling pathway , which is involved in intestinal barrier dysfunction .

Pharmacokinetics

The pharmacokinetics of Alisol E 23-acetate involve its absorption, distribution, metabolism, and excretion (ADME)Studies on similar compounds, such as alisol b 23-acetate, suggest that these compounds can be absorbed and distributed in the body to exert their effects

Result of Action

The action of Alisol E 23-acetate leads to several molecular and cellular effects. For instance, it has been found to protect against renal ischemia-reperfusion injury . It also reduces hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis . These effects are largely due to its interaction with FXR and the subsequent changes in gene expression .

Action Environment

The action, efficacy, and stability of Alisol E 23-acetate can be influenced by various environmental factors. For example, the physiological condition of the individual, such as the presence of disease or injury, can affect how Alisol E 23-acetate interacts with its targets and exerts its effects . Additionally, factors such as diet and lifestyle may also influence the action of Alisol E 23-acetate.

安全和危害

属性

IUPAC Name |

[(3S,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLECBBHPYBFK-GLHMJAHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol E 23-acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)